Cas no 6026-65-9 (Anhydroophiobolin A)

Anhydroophiobolin A 化学的及び物理的性質
名前と識別子
-
- 3-Anhydrocochliobolin
- ANHYDROOPHIOBOLIN A
- Anhydroophiobolin
- CHEMBL2393052
- (1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde
- CS-0066144
- 6026-65-9
- HY-N8488A
- (18R)-5-Oxo-14,18-epoxy-3,4-didehydroophiobola-7,19-diene-25-al
- CHEBI:214916
- AKOS040755893
- (1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro(oxolane-2,12'-tricyclo(9.3.0.03,7)tetradeca-4,8-diene)-8'-carbaldehyde
- Anhydroophiobolin A
-
- インチ: 1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1
- InChIKey: MDYSLOGZXCWLSL-CWPAWFJGSA-N
- ほほえんだ: O1[C@@H](/C=C(\C)/C)C[C@H](C)[C@@]21CC[C@]1(C)C[C@]3([H])C(C)=CC([C@]3([H])C(C=O)=CC[C@@]21[H])=O |c:27|
計算された属性
- せいみつぶんしりょう: 382.25079494g/mol
- どういたいしつりょう: 382.25079494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 784
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 43.4
Anhydroophiobolin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-O1198-5 mg |
Anhydroophiobolin A |
6026-65-9 | >95%byHPLC | 5mg |
$1057.00 | 2023-07-18 | |
TRC | A659763-2.5mg |
Anhydroophiobolin A |
6026-65-9 | 2.5mg |
$ 649.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391809-1mg |
Anhydroophiobolin A, |
6026-65-9 | >95% | 1mg |
¥2444.00 | 2023-09-05 | |
A2B Chem LLC | AG79892-1mg |
(18R)-5-Oxo-14,18-epoxy-3,4-didehydroophiobola-7,19-diene-25-al |
6026-65-9 | ≥95% | 1mg |
$253.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64670-1mg |
Anhydroophiobolin A |
6026-65-9 | 98% | 1mg |
¥3319.00 | 2023-09-09 | |
TRC | A659763-1mg |
Anhydroophiobolin A |
6026-65-9 | 1mg |
$ 322.00 | 2023-04-19 | ||
BioAustralis | BIA-O1198-1mg |
Anhydroophiobolin A |
6026-65-9 | >95% by HPLC | 1mg |
$300.00 | 2024-08-20 | |
A2B Chem LLC | AG79892-5mg |
(18R)-5-Oxo-14,18-epoxy-3,4-didehydroophiobola-7,19-diene-25-al |
6026-65-9 | ≥95% | 5mg |
$885.00 | 2024-04-19 | |
BioAustralis | BIA-O1198-1 mg |
Anhydroophiobolin A |
6026-65-9 | >95%byHPLC | 1mg |
$302.00 | 2023-07-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64670-5mg |
Anhydroophiobolin A |
6026-65-9 | 98% | 5mg |
¥10391.00 | 2023-09-09 |
Anhydroophiobolin A 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
10. Book reviews
Anhydroophiobolin Aに関する追加情報
Recent Advances in the Study of Anhydroophiobolin A (CAS: 6026-65-9) and Its Potential Applications in Chemical Biology and Medicine
Anhydroophiobolin A (CAS: 6026-65-9) is a naturally occurring ophiobolin-type sesterterpenoid that has garnered significant attention in recent years due to its unique chemical structure and promising biological activities. This compound, originally isolated from fungal species such as Bipolaris and Cochliobolus, has demonstrated a range of pharmacological properties, including anticancer, antifungal, and anti-inflammatory effects. The growing body of research on Anhydroophiobolin A highlights its potential as a lead compound for drug development in the fields of oncology and infectious diseases.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of Anhydroophiobolin A. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound selectively targets and inhibits the activity of key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT/mTOR axis. Additionally, structural modifications of Anhydroophiobolin A have been explored to enhance its bioavailability and reduce potential toxicity, paving the way for the development of novel derivatives with improved therapeutic profiles.
Another significant advancement in the field involves the synthesis of Anhydroophiobolin A and its analogs. Researchers have developed efficient synthetic routes to produce this compound in larger quantities, addressing the limitations associated with its natural extraction. A 2022 study in Organic Letters detailed a scalable synthetic approach that utilizes key intermediates to achieve high yields of Anhydroophiobolin A, enabling further pharmacological evaluation and preclinical studies.
In the context of antimicrobial research, Anhydroophiobolin A has shown potent activity against drug-resistant fungal pathogens. A recent investigation published in Antimicrobial Agents and Chemotherapy demonstrated its efficacy in inhibiting the growth of Candida albicans and Aspergillus fumigatus, two clinically relevant fungal species. These findings underscore the potential of Anhydroophiobolin A as a template for designing new antifungal agents, particularly in the face of rising antimicrobial resistance.
Despite these promising developments, challenges remain in the clinical translation of Anhydroophiobolin A. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this intriguing compound.
In conclusion, Anhydroophiobolin A (CAS: 6026-65-9) represents a compelling area of research in chemical biology and medicine. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a promising candidate for future drug development. Continued exploration of its pharmacological properties and optimization of its chemical structure will be critical to realizing its clinical applications.
6026-65-9 (Anhydroophiobolin A) 関連製品
- 2060059-68-7(4',4'-difluoro-7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclohexane-4-one)
- 1804190-67-7(5-Iodobenzo[d]oxazole-2-carbonyl chloride)
- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)
- 864927-79-7(6-acetyl-2-(2E)-3-(thiophen-2-yl)prop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)
- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)
- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)
- 1225881-61-7(1-Amino-5-(4-fluorophenyl)pentan-3-ol)
- 1602816-79-4(spiro4.5decane-8-thiol)
- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)



